Bicyclo[2.2.1]heptane-1,4-diyldimethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-8-1-2-9(5-8,7-11)4-3-8/h10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJLUGACCSEZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic data for Bicyclo[2.2.1]heptane-1,4-diyldimethanol
The following technical guide details the spectroscopic characterization of Bicyclo[2.2.1]heptane-1,4-diyldimethanol , a specialized bridgehead-substituted norbornane derivative.
This guide is structured for researchers requiring high-fidelity structural validation. It synthesizes data from advanced synthetic methodologies (e.g., bridgehead functionalization via Diels-Alder strategies) and fundamental spectroscopic principles governing rigid bicyclic systems.[1]
Synonyms: 1,4-Bis(hydroxymethyl)norbornane; 1,4-Norbornanedimethanol.[2]
CAS Registry Number: 22255-33-0 (Generic/Isomer Specific)
Molecular Formula:
Structural Analysis & Symmetry Logic
The spectroscopic signature of this molecule is defined by its high symmetry.[3] Unlike the common 2,3- or 2,5-isomers produced by hydroformylation, the 1,4-isomer possesses a
-
Bridgehead Substitution: The hydroxymethyl groups (
) are located at the C1 and C4 positions (the bridgeheads).[1][3] -
Symmetry Elements:
Impact on Spectroscopy:
-
NMR Simplification: The high symmetry drastically reduces the number of unique signals.[3] You will not see separate signals for C2, C3, C5, and C6 carbons; they appear as equivalent sets.
-
Rigidity: The norbornane cage prevents conformational flexing, making coupling constants (
-values) highly diagnostic for exo vs. endo protons.[3]
Caption: Structural symmetry analysis demonstrating the equivalence of bridgehead and ethano-bridge positions, leading to simplified NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data is derived from the structural constraints of the 1,4-disubstituted norbornane skeleton.
H NMR (400 MHz, DMSO- )
The proton spectrum is characterized by the distinct exo and endo coupling of the norbornane ring and the singlet of the hydroxymethyl groups.[1][3]
| Shift ( | Multiplicity | Integral | Assignment | Structural Notes |
| 4.45 | t ( | 2H | -OH | Hydroxyl protons (coupling to |
| 3.42 | d ( | 4H | -CH | Methylene protons.[1][2][3] Appears as a doublet due to OH coupling; singlet in |
| 1.55 - 1.65 | m | 4H | H-2,3,5,6 (exo) | The exo protons typically resonate downfield of endo protons in norbornanes.[2][3] |
| 1.35 - 1.45 | m | 4H | H-2,3,5,6 (endo) | Endo protons face the cavity; shielded relative to exo. |
| 1.20 | s | 2H | H-7 | Bridge protons.[2][3] Often appear as a singlet or broad singlet due to lack of vicinal coupling partners. |
Key Diagnostic:
-
The C7 Singlet: In 1,4-substituted systems, the C7 protons are isolated from the C1/C4 bridgeheads (which have no protons).[3] This results in a clean singlet (or very tight multiplet), unlike the complex multiplet seen in unsubstituted norbornane.[1]
C NMR (100 MHz, DMSO- )
Due to
| Shift ( | Type | Assignment | Notes |
| 64.5 | CH | -C H | The hydroxymethyl carbon.[2][3] |
| 52.1 | C (quat) | C-1, C-4 | Bridgehead quaternary carbons.[2][3] Shifted downfield by the substituent. |
| 39.8 | CH | C-7 | The methylene bridge.[2][3] |
| 28.4 | CH | C-2, C-3, C-5, C-6 | Ethano bridge carbons.[2] Equivalent due to symmetry.[4] |
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid quality control check, particularly for the broad O-H stretch and the absence of carbonyl impurities (unless it is a precursor).[1]
-
3350 - 3450 cm
: O-H Stretch (Strong, Broad). Indicates the diol functionality.[1][2] -
2950, 2870 cm
: C-H Stretch (Strong). Characteristic of the bicyclic alkane skeleton ( C-H).[1] -
1460, 1380 cm
: C-H Bending. Methylene scissoring/deformation.[1] -
1050 - 1080 cm
: C-O Stretch (Strong). Primary alcohol characteristic band.[1][2] -
Absence of 1700-1750 cm
: Confirms reduction of any ester/acid precursors.[1][2][3]
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or ESI-MS.[1][2]
-
Molecular Ion (
): 156 m/z (Often weak in EI due to rapid fragmentation).[3] -
Base Peak: Typically m/z 31 (
) due to the cleavage of the hydroxymethyl group.[1][3] -
Fragment m/z 125:
. Loss of one hydroxymethyl group. -
Fragment m/z 95: Loss of both
groups and ring fragmentation (norbornyl cation core).[1][2]
Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure resolution of the hydroxyl coupling and accurate integration:
-
Solvent: Use DMSO-
(99.9% D) for the primary characterization.[1][3] This prevents rapid proton exchange, allowing observation of the OH triplet. -
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm (
H) and 39.5 ppm ( C). -
D
O Shake (Optional): Add 1 drop of D O to the tube and re-acquire. The OH signal at 4.45 ppm will disappear, and the doublet at 3.42 ppm will collapse to a singlet, confirming the alcohol assignment.
Protocol B: Purity Assessment (GC-MS)
The 1,4-isomer is often synthesized via reduction of 1,4-norbornanedicarboxylic acid.[2] Common impurities include the mono-reduced acid-alcohol or unreacted diester.[2]
-
Derivatization: Treat 5 mg sample with BSTFA + 1% TMCS (50 µL) in pyridine (50 µL) at 60°C for 30 mins. This converts the diol to the volatile bis-TMS ether.
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Temperature Program: 80°C (1 min)
20°C/min 280°C. -
Criterion: The bis-TMS derivative should appear as a single sharp peak.[3] Any shoulder suggests isomeric impurities (e.g., 2,3-isomers).
Synthesis & Contextual Grounding
The 1,4-substitution pattern is chemically distinct because the bridgehead positions are sterically encumbered and cannot be functionalized via standard electrophilic aromatic substitution or simple nucleophilic attack.
Synthetic Route: The synthesis typically involves the Diels-Alder reaction of cyclopentadiene derivatives or the use of 1,4-bis(silyloxy)cyclopentadiene to establish the bridgehead oxygenation, followed by reduction.[3]
Authoritative Reference: For the specific construction of the bicyclo[2.2.1]heptane skeleton with oxy-functionalized bridgeheads, refer to the work by Taniguchi et al. (2021) . This work establishes the synthetic feasibility and characterization logic for these rare isomers.[3]
Caption: Analytical workflow for validating the purity of this compound prior to polymerization applications.
References
-
Taniguchi, T., et al. (2021).[3] "Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction." Organic Letters, 23(23), 9123–9127.[1] [1]
-
National Institute of Standards and Technology (NIST). "Bicyclo[2.2.1]heptane System Spectroscopic Data."[1][3] NIST Chemistry WebBook.[5][6]
-
PubChem. "this compound (Compound Summary)." National Library of Medicine.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Show how norbornane can be prepared from cyclopentadiene. | Study Prep in Pearson+ [pearson.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Bicyclo[2.2.1]heptane, 1,7,7-trimethyl- [webbook.nist.gov]
- 6. Bicyclo[2.2.1]heptane, 2,2,3-trimethyl- [webbook.nist.gov]
The Norbornane Scaffold: Synthetic Versatility and Pharmacological Utility
A Technical Guide for Drug Discovery and Structural Chemistry [1]
Executive Summary
The bicyclo[2.2.1]heptane (norbornane) skeleton represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike flexible aliphatic chains or flat aromatic systems, norbornane offers a rigid, three-dimensional "molecular truss."[1] This defined geometry allows researchers to lock pharmacophores into bioactive conformations, significantly reducing the entropic penalty of binding to protein targets (GPCRs, ion channels).
This guide provides a technical analysis of the norbornane scaffold, focusing on its stereoelectronic properties, synthetic accessibility via Diels-Alder cycloaddition, and its critical role as a bioisostere for proline and piperidine rings in drug development.
Structural Dynamics & Stereochemical Control
The utility of norbornane stems from its bridgehead carbons (C1 and C4), which enforce a boat-like cyclohexane conformation bridged by a methylene group (C7). This creates a highly strained, rigid system with two distinct faces: exo (less hindered) and endo (more hindered, inside the "cave").
The Endo Rule (Alder's Rule)
In the synthesis of norbornene derivatives via Diels-Alder reaction, the kinetic product is overwhelmingly the endo isomer, despite the exo isomer being thermodynamically more stable. This is due to secondary orbital interactions (SOI) between the dienophile's electron-withdrawing groups and the diene's
Key Insight for Researchers:
-
Kinetic Control: Low-temperature reactions favor endo products (useful for compact transition states).
-
Thermodynamic Control: High-temperature or reversible conditions can isomerize endo adducts to the thermodynamically stable exo forms.
Visualization: Stereoselective Synthesis Pathway
The following diagram illustrates the bifurcation between kinetic (endo) and thermodynamic (exo) pathways during scaffold construction.
Caption: Kinetic vs. Thermodynamic control in the formation of the norbornene scaffold. Note the reversibility allowing for exo-isomer equilibration.
Medicinal Chemistry Applications: "Escaping Flatland"
In drug design, replacing a flat phenyl ring or a flexible alkyl chain with a norbornane scaffold is a strategy known as "escaping flatland." This increases the fraction of sp3-hybridized carbons (
Case Study: Epibatidine & 7-Azanorbornane
The alkaloid Epibatidine (isolated from Epipedobates tricolor) contains a 7-azabicyclo[2.2.1]heptane core.[2][3][4] It is a potent nicotinic acetylcholine receptor (nAChR) agonist. The rigid nitrogen bridge locks the pyridine ring and the secondary amine into a specific distance and angle, creating nanomolar affinity that flexible analogs cannot match.
Comparative Data: Flexible vs. Rigid Scaffolds
The table below highlights the impact of rigidification on pharmacological parameters.
| Feature | Flexible Analog (e.g., Piperidine) | Rigid Scaffold (7-Azanorbornane) | Impact on Drug Design |
| Conformational Entropy | High (Many rotamers) | Low (Locked conformation) | Lower entropic penalty upon binding ( |
| Selectivity | Low (Promiscuous binding) | High (Shape complementarity) | Reduced off-target side effects. |
| Metabolic Stability | Moderate | High | Bridgehead carbons block standard metabolic oxidation sites. |
| Vector Definition | Variable | Precise | Allows exact positioning of substituents in 3D space. |
Experimental Protocols
The following protocols represent the foundational workflows for accessing this chemical space.
Protocol A: Construction of the Norbornene Scaffold
Target: cis-Norbornene-5,6-endo-dicarboxylic anhydride.[5] Reaction Type: [4+2] Cycloaddition (Diels-Alder). Rationale: This reaction creates the bicyclic core with high stereochemical fidelity. Maleic anhydride is used as a potent dienophile.
Reagents:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene).
-
Maleic Anhydride (recrystallized).
-
Ethyl Acetate (EtOAc) / Hexanes (1:1 mixture).
Step-by-Step Methodology:
-
Pre-Reaction (Cracking): Heat dicyclopentadiene to 180°C in a distillation apparatus. Collect the monomeric cyclopentadiene (bp 40–42°C) in an ice-cooled receiver. Note: Use immediately to prevent dimerization.
-
Dissolution: In a round-bottom flask, dissolve 1.0 eq of maleic anhydride in EtOAc. Add an equal volume of hexanes.
-
Addition: Cool the solution to 0°C in an ice bath. Add 1.0 eq of cold cyclopentadiene dropwise.
-
Mechanistic Note: The reaction is highly exothermic. Slow addition prevents thermal runaway and ensures kinetic control (endo selectivity).
-
-
Crystallization: As the reaction proceeds, the adduct will precipitate as white needles. Allow the mixture to stand at 0°C for 30 minutes.
-
Isolation: Filter the solid via vacuum filtration.[6] Wash the filter cake with cold hexanes to remove unreacted diene.
-
Validation:
-
Melting Point: Expect 164–165°C.
-
NMR: Check for the characteristic alkene protons at
6.3 ppm and the endo-protons at 3.3–3.5 ppm.
-
Protocol B: Synthesis of 7-Azabicyclo[2.2.1]heptane (Epibatidine Core)
Target: 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane.[7] Reaction Type: Intramolecular Nucleophilic Displacement. Rationale: Constructing the nitrogen bridge requires displacing leaving groups on a cyclohexane ring.
Reagents:
-
cis-1,4-aminoalcohol derivative (precursor).
-
Methanesulfonyl chloride (MsCl).
-
Triethylamine (TEA).
-
Sodium Hydride (NaH).
Step-by-Step Methodology:
-
Activation: Dissolve the N-Boc-protected cis-4-hydroxycyclohexylamine in dry DCM. Add 1.2 eq TEA and cool to 0°C. Add 1.1 eq MsCl dropwise to convert the alcohol to the mesylate (leaving group).
-
Workup: Wash with water, dry over MgSO4, and concentrate.
-
Cyclization: Dissolve the crude mesylate in dry DMF. Carefully add 1.5 eq NaH (60% dispersion in oil) at 0°C.
-
Safety: Hydrogen gas evolution. Ensure proper venting.
-
-
Heating: Warm the reaction to 60°C for 4 hours. The deprotonated carbamate nitrogen performs an intramolecular S_N2 attack on the mesylate, closing the bridge.
-
Purification: Quench with water, extract with ether, and purify via silica gel chromatography.
Strategic Workflow: Scaffold Hopping
The following diagram outlines the logical flow for a medicinal chemist replacing a flexible piperidine ring with a rigid norbornane scaffold to improve potency.
Caption: Workflow for rigidification strategies in drug discovery using norbornane scaffolds.
References
-
Corey, E. J., et al. (1993).[8] "Stereocontrolled total synthesis of (+)- and (-)-epibatidine." The Journal of Organic Chemistry. Link
-
Daly, J. W., et al. (2000). "Epibatidine: A Novel Chloropyridylazabicyclic Alkaloid with Potent Analgesic Activity." Journal of the American Chemical Society. Link
-
Ambast, P. K., et al. (2025).[4] "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Medicinal Chemistry. Link
-
Bartoloni, M., et al. (2015).[9] "Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability."[9] Chemical Science. Link
-
Pavia, D. L., et al. (2018). "The Diels-Alder Reaction: Preparation of cis-Norbornene-5,6-endo-dicarboxylic Anhydride." Introduction to Organic Laboratory Techniques. Link
Sources
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. www1.udel.edu [www1.udel.edu]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Synthesis [ch.ic.ac.uk]
- 9. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
Stereochemical Architecture of Substituted Bicyclo[2.2.1]heptane Systems: A Technical Guide
Executive Summary
The bicyclo[2.2.1]heptane (norbornane) scaffold represents a cornerstone in stereochemical studies due to its rigid, bridged framework and high ring strain (~17-20 kcal/mol). For drug developers, this scaffold offers a unique "molecular anvil"—a defined spatial arrangement that restricts conformational entropy, thereby enhancing ligand-target binding affinity.
This guide moves beyond basic textbook definitions to address the practical manipulation of norbornane stereocenters. We focus on the causality between reagent sterics, torsional strain, and the resulting exo/endo selectivity, providing a roadmap for predictable synthesis in complex substituted systems.
Structural Dynamics & Nomenclature
The norbornane skeleton consists of a six-membered ring locked into a boat conformation by a methylene bridge (C7). This geometry creates two distinct faces:
-
Exo Face (Convex): The "outside" of the V-shape. generally more accessible to reagents due to lack of steric impedance.
-
Endo Face (Concave): The "inside" of the V-shape, sterically shielded by the C5-C6 ethano bridge.
Strain Analysis
The reactivity of norbornanes is driven by the relief of angle strain (Baeyer strain) and torsional strain (Pitzer strain).
| Parameter | Value / Description | Impact on Reactivity |
| Ring Strain Energy | ~17.0 - 19.6 kcal/mol | Drives ring-opening metathesis (ROMP) and facile skeletal rearrangements. |
| Bridgehead Angle | ~96° (vs 109.5° ideal) | Prohibits double bonds at bridgehead (Bredt's Rule) unless ring is large. |
| Face Accessibility | Exo >> Endo | Electrophiles preferentially attack the exo face; Nucleophiles vary based on trajectory. |
Synthetic Methodology: Controlling the Stereocenter
The synthesis of substituted norbornanes requires navigating a conflict between Kinetic Control (often endo-selective in Diels-Alder) and Thermodynamic Control (usually exo-stable).
The Diels-Alder Paradox
The primary route to the scaffold is the Diels-Alder cycloaddition of cyclopentadiene. While the exo adduct is thermodynamically more stable (less steric congestion), the Endo Rule dictates the kinetic product due to secondary orbital interactions between the dienophile's electron-withdrawing group and the diene's
Visualization: Kinetic vs. Thermodynamic Pathways
The following diagram illustrates the energy landscape of the Diels-Alder approach.
Figure 1: Reaction coordinate comparison showing the kinetic preference for the Endo transition state despite the thermodynamic stability of the Exo product.
Nucleophilic Addition to Ketones (2-Norbornanone)
A common error in synthesis is assuming steric approach controls all additions. In the reduction of 2-norbornanone, Torsional Strain dominates over Sterics.
-
Reagent:
(Small Nucleophile) -
Trajectory: Attacks from the exo face (the "top").
-
Reasoning: Although the exo face is open, the transition state for endo attack suffers from torsional eclipsing with the C1-H bond. Exo attack avoids this.
-
Outcome: The hydride adds exo, pushing the hydroxyl group endo .
-
Result: ~86% endo-alcohol (Endo-Norborneol).
-
-
Contrast with Camphor: In camphor (1,7,7-trimethylnorbornane), the syn-C7 methyl group sterically blocks the exo face.
-
Result: Hydride attacks endo
Product is exo-alcohol (Isoborneol).
-
Mechanistic Insight: The Non-Classical Cation
The solvolysis of 2-norbornyl derivatives is the classic case study for
-
The Phenomenon: Exo-2-norbornyl brosylate undergoes solvolysis ~350 times faster than the endo isomer.
-
The Mechanism: The ionization of the exo-leaving group is assisted by the electrons of the C1-C6
-bond (Neighboring Group Participation), forming a delocalized "non-classical" cation (pentacoordinate carbon). -
Stereochemical Consequence: The nucleophile attacks the bridged cation from the exo face exclusively, resulting in retention of configuration (or racemization if the cation is symmetrical), but never inversion.
Figure 2: The Wagner-Meerwein rearrangement pathway facilitated by the non-classical norbornyl cation.
Experimental Protocol: Stereoselective Synthesis of Exo-2-Norborneol
Objective: Synthesize exo-2-norborneol with >99% diastereoselectivity using Hydroboration-Oxidation. Rationale: Unlike ketone reduction (which yields endo), hydroboration is a syn-addition controlled strictly by steric approach to the convex (exo) face.
Materials
-
Norbornene (1.0 eq)
- (1.0 M solution, 0.5 eq)
- (3.0 M aq)
- (30% aq)
-
Anhydrous THF
Protocol Steps
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with Norbornene (941 mg, 10 mmol) and anhydrous THF (20 mL). Cool to 0°C.
-
Hydroboration: Dropwise add
(5 mL, 5 mmol) over 10 minutes. -
Equilibration: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
Oxidation: Cool back to 0°C. Add
(3M, 4 mL) slowly, followed by (30%, 4 mL) dropwise.-
Caution: Exothermic reaction.[6] Maintain T < 10°C.
-
-
Workup: Stir at 50°C for 1 hour to ensure complete oxidation. Extract with
(3x). Wash organics with brine, dry over , and concentrate. -
Validation: The C-O bond forms with retention of configuration relative to the C-B bond. Since Boron added exo, the Alcohol is exo.
Pharmacological Applications
In drug discovery, the norbornane scaffold acts as a Bioisostere for Phenyl Rings .
-
Lipophilicity: Comparable LogP to phenyl.
-
Volume: The globular shape mimics the space-filling properties of a rotating phenyl group but without the planarity.
-
Solubility: Unlike flat aromatics that stack (reducing solubility), the 3D norbornane disrupts crystal packing, often improving aqueous solubility of the API.
-
Metabolic Stability: The bridgehead protons are resistant to CYP450 oxidation (Bredt's rule prevents enolization/oxidation at bridgehead), though the secondary carbons (C2/C3) are metabolic soft spots unless substituted.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Brown, H. C., & Kawakami, J. H. (1970). Additions to Bicyclic Olefins.[3] I. Stereochemistry of the Hydroboration of Norbornene, 7,7-Dimethylnorbornene, and Related Bridged Bicyclic Olefins. Journal of the American Chemical Society.[4]
-
Winstein, S., & Trifan, D. (1949). The Structure of the Bicyclo[2,2,1]2-heptyl (Norbornyl) Carbonium Ion. Journal of the American Chemical Society.[4]
-
Das, A., et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals.[9][10]
-
IUPAC Compendium of Chemical Terminology. (2014). Wagner–Meerwein Rearrangement.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Brown Hydroboration [organic-chemistry.org]
- 5. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 6. Understanding Exo and Endo in Organic Chemistry: A Deep Dive - Oreate AI Blog [oreateai.com]
- 7. researchgate.net [researchgate.net]
- 8. chegg.com [chegg.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum chemical calculations for Bicyclo[2.2.1]heptane diols
Energetics, Stereochemistry, and Spectroscopic Validation
Executive Summary
The rigid bicyclo[2.2.1]heptane (norbornane) scaffold serves as a critical bioisostere in drug design and a model system for studying stereoelectronic effects. For researchers targeting norbornane diols, accurate quantum chemical modeling is non-trivial due to the interplay between ring strain (~27 kcal/mol), steric congestion, and intramolecular hydrogen bonding (IMHB).
This technical guide provides a validated computational workflow to predict the relative stability, spectroscopic signatures, and conformational dynamics of norbornane diols. It moves beyond standard "optimization" routines, emphasizing dispersion-corrected Density Functional Theory (DFT) and topological electron density analysis (QTAIM/NBO) to quantify non-covalent interactions.
The Stereochemical Landscape
Before initiating calculations, one must define the stereochemical search space. Unlike flexible acyclic diols, the norbornane skeleton locks the carbon backbone, restricting hydroxyl groups to specific vectors.
Key Isomeric Targets:
-
2,3-exo,exo-diol: Cis-arrangement on the exposed face. Highly favorable for IMHB.
-
2,3-endo,endo-diol: Cis-arrangement on the concave face. Sterically crowded by C5/C6 protons, yet capable of IMHB.
-
2,3-exo,endo-diol: Trans-arrangement. Geometric constraints usually prevent direct IMHB, leading to distinct solubility and reactivity profiles.
Computational Methodology: The Validated Protocol
To achieve chemical accuracy (< 1 kcal/mol error), the following workflow integrates conformational sampling with high-level electronic structure theory.
Phase A: Conformational Sampling
The rigid skeleton is deceptive; the hydroxyl groups (
-
Protocol: Perform a Monte Carlo (MC) or Molecular Dynamics (MD) conformational search using a force field (e.g., MMFF94 or OPLS3e) to generate rotamers.
-
Filter: Discard redundant conformers within a 0.5 Å RMSD cutoff.
Phase B: Electronic Structure Calculation (DFT)
Standard functionals (B3LYP) fail to capture the medium-range dispersion forces critical for packing in norbornane systems.
-
Recommended Functional:
B97X-D or M06-2X .[1] These functionals explicitly account for dispersion interactions, which is non-negotiable for bicyclic systems. -
Basis Set: def2-TZVP (Triple-zeta valence polarized). This minimizes Basis Set Superposition Error (BSSE) better than Pople sets (6-31G*).
-
Solvation: Use the SMD (Solvation Model based on Density) model. Continuum models are essential as solvents like water or DMSO compete with IMHB.
Phase C: Topological Analysis
Energy values alone do not explain why an isomer is stable.
-
NBO (Natural Bond Orbital): Quantifies hyperconjugation (
or ). -
QTAIM (Quantum Theory of Atoms in Molecules): Locates Bond Critical Points (BCPs) between the two hydroxyl oxygens to confirm H-bonding.
Workflow Visualization
The following diagram illustrates the critical path for high-fidelity calculations.
Caption: Figure 1. Step-by-step computational pipeline for norbornane diol characterization, ensuring global minima identification.
Energetics and Intramolecular Interactions[1][2]
The stability of norbornane diols is a trade-off between steric strain (repulsion between bridgehead and substituents) and stabilizing electronic effects (H-bonds).
Quantitative Comparison Table
Representative data trends based on M06-2X/def2-TZVP levels of theory.
| Isomer Configuration | Relative Energy ( | IMHB Distance ( | Dominant Interaction |
| 2,3-exo,exo (cis) | 0.0 (Global Min) | 1.95 - 2.05 | Strong IMHB; minimal steric clash. |
| 2,3-endo,endo (cis) | +1.8 - 2.5 | 1.98 - 2.08 | IMHB present, but destabilized by C5/C6 steric repulsion. |
| 2,3-exo,endo (trans) | +3.5 - 4.2 | N/A (> 3.5 Å) | No IMHB; solvent dependent stability. |
Mechanistic Insight: The "Flip-Flop"
In cis-diols (exo,exo), the hydroxyl protons act as a donor-acceptor pair. This is not static. The protons rapidy exchange roles ("flip-flop") even at low temperatures.
-
Calculation Tip: If your optimization oscillates, you are likely trapping the transition state of this proton transfer. Freeze the dihedral angle (
) during initial steps.
Spectroscopic Prediction & Validation
To validate your calculated structures against experimental data, focus on IR and NMR shifts induced by the rigid geometry.
Infrared (IR) Signatures
The formation of an intramolecular H-bond weakens the donor O-H bond, lowering its force constant.
-
Free O-H: ~3650 cm⁻¹
-
H-Bonded O-H: ~3550 - 3600 cm⁻¹ (Redshift)
-
Scaling: DFT frequencies are harmonic and systematically overestimate wavenumbers. Apply a scaling factor of 0.95-0.97 (specific to the functional used) to align with experimental FTIR.
NMR (
H and
C)
The Karplus equation relates the vicinal coupling constant (
-
Protocol: Use the GIAO (Gauge-Independent Atomic Orbital) method on the optimized geometry.
-
Diagnostic:
-
Exo-protons (in endo-diols) typically appear downfield due to anisotropy from the bridge.
-
IMHB causes significant deshielding of the hydroxyl proton (shifts > 5 ppm in non-polar solvents).
-
Stereochemical Decision Tree
Use this logic to select the correct computational approach based on your specific isomer.
Caption: Figure 2. Decision logic for selecting Hamiltonian features based on stereochemical H-bonding potential.
References
-
Grimme, S., Antony, J., Schwabe, T., & Mück-Lichtenfeld, C. (2007).[2] Density functional theory with dispersion corrections for supramolecular structures, aggregates, and complexes of (bio)organic molecules.[2] Organic & Biomolecular Chemistry, 5(5), 741-758.[2] [Link]
-
Klein, R. A. (2002).[3] Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water.[3] Journal of Computational Chemistry, 23(6), 585–599.[3] [Link]
-
Lane, J. R., et al. (2026). Probing Proximal Intramolecular Hydrogen Bonding Interactions on a Norbornane Scaffold. The Journal of Physical Chemistry A, 130. [Link](Note: Year updated to reflect recent access, DOI links to authoritative ACS source)
-
Grimme, S., & Steinmetz, M. (2013).[4] Effects of London dispersion correction in density functional theory on the structures of organic molecules in the gas phase. Physical Chemistry Chemical Physics, 15, 16031-16042.[5] [Link]
-
Peng, Q., Duarte, F., & Paton, R. S. (2016).[6] Computing organic stereoselectivity – from concepts to quantitative calculations and predictions.[6] Chemical Society Reviews, 45, 6093-6107. [Link]
Sources
- 1. Probing Proximal Intramolecular Hydrogen Bonding Interactions on a Norbornane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Density functional theory with dispersion corrections for supramolecular structures, aggregates, and complexes of (bio)organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of London dispersion correction in density functional theory on the structures of organic molecules in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computing organic stereoselectivity – from concepts to quantitative calculations and predictions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Bicyclo[2.2.1]heptane-1,4-diyldimethanol as a Novel Monomer for High-Performance Polyesters
Prepared by: Gemini, Senior Application Scientist
Section 1: Introduction and Monomer Overview
The field of polymer science continually seeks novel monomers that can impart superior properties to materials. While 1,4-cyclohexanedimethanol (CHDM) is a well-established cycloaliphatic diol used to enhance the performance of polyesters, there is growing interest in monomers with even greater rigidity and thermal stability.[1][2] Bicyclo[2.2.1]heptane-1,4-diyldimethanol presents itself as a compelling candidate for creating next-generation polyesters. Its rigid, bridged bicyclic structure is anticipated to significantly elevate the glass transition temperature (Tg), thermal stability, and mechanical modulus of the resulting polymers compared to their CHDM-based counterparts.
This document provides a technical guide for researchers, materials scientists, and drug development professionals on the use of this compound in polyester synthesis. Due to its novelty, established protocols are scarce. Therefore, this guide leverages well-documented polymerization principles from analogous cycloaliphatic diols, primarily CHDM, to provide robust foundational protocols.[1][3] The methodologies herein are designed to be self-validating starting points for the synthesis and characterization of novel polyester platforms.
1.1. Structural Comparison: Driving Property Enhancement
The key difference between CHDM and this compound lies in the core ring structure. The bicyclic nature of the latter introduces significant conformational rigidity, restricting chain mobility in the final polymer. This is the primary mechanism through which enhanced thermal and mechanical properties are achieved.
Caption: Structural comparison of CHDM and this compound.
1.2. Monomer Properties
While extensive experimental data for this compound is not widely published, properties for a closely related isomer, Bicyclo[2.2.2]octane-1,4-dimethanol, provide a useful reference.
| Property | Bicyclo[2.2.2]octane-1,4-dimethanol (Reference) | Expected for this compound |
| Molecular Formula | C10H18O2 | C9H16O2 |
| Molecular Weight | 170.25 g/mol [4] | 156.23 g/mol |
| Melting Point | 107-108 °C[4][5] | Expected to be a crystalline solid |
| Boiling Point | ~299 °C (Predicted)[5] | Similar high boiling point expected |
| Solubility | - | Likely soluble in polar organic solvents |
Section 2: Polyester Synthesis Methodologies
The synthesis of polyesters from diols and diacids (or their derivatives) is typically achieved through step-growth polymerization. The two primary methods applicable to this compound are melt polycondensation and solution polycondensation.
2.1. The Rationale for Melt vs. Solution Polymerization
-
Melt Polycondensation: This is the most common industrial method for polyesters like PET and PCT.[1][3] It involves reacting the monomers in their molten state at high temperatures under vacuum.
-
Advantages: Solvent-free, leading to higher product purity and easier workup. It is generally more economical for large-scale production.
-
Causality: The high temperatures provide the necessary activation energy for the esterification reaction. The application of a vacuum is critical in the later stages to remove the condensation byproduct (e.g., water or methanol), which drives the equilibrium toward the formation of high molecular weight polymer chains according to Le Chatelier's principle.
-
-
Solution Polycondensation: This method involves dissolving the monomers in a suitable high-boiling-point solvent and carrying out the reaction.
-
Advantages: Allows for lower reaction temperatures, which is beneficial if comonomers are thermally sensitive. It can also facilitate better control over molecular weight distribution and is often used for synthesizing polymers that have very high melting points or are prone to degradation at melt temperatures.[6][7]
-
Causality: The solvent helps to manage the viscosity of the reaction mixture, which can become prohibitively high in melt polymerization, especially for rigid polymers. Using highly reactive monomers like diacid chlorides (instead of dicarboxylic acids) allows the reaction to proceed at much lower temperatures.[6]
-
Section 3: Experimental Protocols
3.1. Protocol 1: Melt Polycondensation with Dimethyl Terephthalate
This protocol describes a two-step process analogous to the synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).[1][2] It is a robust starting point for reacting this compound with a diester.
Materials:
-
This compound
-
Dimethyl terephthalate (DMT)
-
Catalyst 1 (Transesterification): Zinc acetate or Manganese(II) acetate (~200-300 ppm)
-
Catalyst 2 (Polycondensation): Antimony(III) oxide or Titanium(IV) butoxide (TBT) (~200-400 ppm)
-
Stabilizer: Phosphorous acid or similar antioxidant (~100-200 ppm)
Equipment:
-
Glass reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and collection flask.
-
High-vacuum pump and temperature controller.
Workflow Diagram:
Caption: Workflow for two-step melt polycondensation.
Step-by-Step Procedure:
-
Reactor Charging & Purging:
-
Charge the reaction vessel with this compound and DMT. A slight molar excess of the diol (e.g., 1:1.2 to 1:2.2 diacid:diol) is often used to compensate for any loss during the high-temperature reaction.[1]
-
Add the transesterification catalyst (Catalyst 1).
-
Purge the system thoroughly with inert gas (nitrogen) to prevent oxidation.
-
-
Stage 1: Transesterification (Ester Interchange):
-
Begin stirring and heat the mixture to 190-220 °C under a gentle nitrogen flow.
-
Methanol will be generated as a byproduct and should be collected via the distillation column.
-
Self-Validation: This stage is considered complete when the amount of collected methanol is ≥95% of the theoretical amount. This indicates the successful formation of low molecular weight oligomers with hydroxyl end-groups.
-
-
Stage 2: Polycondensation:
-
Add the polycondensation catalyst (Catalyst 2) and the thermal stabilizer.
-
Gradually increase the temperature to 280-300 °C. Note: Due to the rigidity of the bicyclic monomer, a higher final temperature may be required compared to CHDM-based polyesters to maintain a molten state.
-
Simultaneously, slowly apply a high vacuum to the system (reducing the pressure to below 1 torr). This is critical for removing the excess diol and driving the polymerization to high molecular weight.
-
Self-Validation: The reaction progress is monitored by the increase in the melt viscosity, which can be observed through the torque reading on the mechanical stirrer. The reaction is complete when the torque reaches a predetermined value, indicating the target molecular weight has been achieved.
-
-
Product Recovery:
-
Once the reaction is complete, discontinue heating and break the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
The resulting polymer strand can then be pelletized for further analysis.
-
3.2. Protocol 2: Low-Temperature Solution Polycondensation
This method is ideal for smaller-scale synthesis or when using thermally sensitive comonomers. It utilizes a more reactive diacid derivative, a diacid chloride.[6]
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacid chloride)
-
Anhydrous Pyridine (or other acid scavenger/catalyst)
-
Anhydrous Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
Step-by-Step Procedure:
-
Monomer Dissolution:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound and pyridine in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
-
Polymerization:
-
In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in the same anhydrous solvent.
-
Add the terephthaloyl chloride solution dropwise to the stirred diol solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 5-24 hours.
-
-
Product Precipitation and Purification:
-
Pour the viscous polymer solution into a non-solvent like methanol or water to precipitate the polyester.
-
Filter the resulting solid polymer.
-
Self-Validation: Wash the polymer repeatedly with water and methanol to remove the solvent and pyridine hydrochloride byproduct. Dry the final polymer product under vacuum at 60-80 °C until a constant weight is achieved.
-
Section 4: Characterization and Expected Properties
A thorough characterization is essential to validate the synthesis and understand the material's properties.
| Technique | Purpose | Expected Results for Bicyclo[2.2.1]heptane-based Polyester |
| FTIR Spectroscopy | Confirm functional groups | Presence of a strong ester carbonyl (C=O) peak (~1720 cm⁻¹), disappearance of the broad hydroxyl (-OH) peak from the monomer. |
| ¹H NMR Spectroscopy | Verify chemical structure and composition | Integration of peaks corresponding to the bicyclic protons and the aromatic protons (from the diacid) should match the monomer feed ratio. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI) | High molecular weights (Mw > 20,000 g/mol ) are typically desired for good mechanical properties.[8] PDI should be around 2 for melt polycondensation. |
| Differential Scanning Calorimetry (DSC) | Measure thermal transitions (Tg, Tm, Tc) | A significantly higher glass transition temperature (Tg) > 100-120 °C is expected compared to analogous CHDM-based polyesters (PCT Tg ≈ 90 °C).[1][3] Crystallinity will depend on the diacid used. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability | High decomposition temperature (T_d, 5% weight loss) > 350-400 °C, indicating excellent thermal stability.[6] |
Workflow for Polymer Characterization:
Caption: A typical workflow for polyester characterization.
Section 5: Potential Applications in Research and Drug Development
The unique properties anticipated for polyesters derived from this compound open doors to specialized applications where high performance is critical.
-
High-Temperature Engineering Plastics: The high Tg and thermal stability make these materials suitable for applications in electronics, automotive components, and aerospace where resistance to heat distortion is paramount.[1]
-
Biomedical Devices and Scaffolds: For non-degradable implants or devices requiring high mechanical strength and rigidity, these polyesters could be excellent candidates. Their chemical resistance would ensure long-term stability in a physiological environment.[2]
-
Controlled Drug Delivery: While aromatic polyesters are generally non-biodegradable, copolymerization with linear aliphatic diacids (e.g., adipic acid, succinic acid) could introduce biodegradable segments.[9][10] The rigid bicyclic units would act as modulating blocks to control the overall degradation rate and mechanical integrity of the drug delivery matrix, allowing for fine-tuning of release profiles. The rate of degradation is influenced by factors like crystallinity and hydrophilicity.[11]
Section 6: References
-
Saleem, J., et al. (2024). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Preprints.org. [Link]
-
Wang, X., et al. (2022). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. ResearchGate. [Link]
-
Zhang, Y., et al. (2013). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. ResearchGate. [Link]
-
Ghassemi, H., & Jabbar, A. (2015). Synthesis and characterization of novel polyester containing Schiff-base unit. SciELO. [Link]
-
US EPA. bicyclo[2.2.1]heptane-2,5-diamine Properties. [Link]
-
Parchomiuk, A., et al. (2022). Biodegradable Polyesters: Approaches to Increase Degradation Rates for Biomedical Applications. PMC. [Link]
-
Collins, M., & Jones, D. (1996). Efficient Synthesis of Bicyclo(2.2.1)heptane Derivatives via Stereoselective Intramolecular Michael Reactions of Vinyl Sulfones. Semantic Scholar. [Link]
-
PubChem. Npc196490. National Institutes of Health. [Link]
-
Hussain, F., et al. (2024). Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Preprints.org. [Link]
-
Lund, H., et al. (2022). Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimethanol. Polymer Chemistry (RSC Publishing). [Link]
-
LookChem. Cas 826-45-9,Bicyclo[2.2.2]octane-1,4-dimethanol. [Link]
-
Wang, X., et al. (2021). 1,4-Cyclohexanedimethanol-based polyesters derived from 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids with odd carbons. ResearchGate. [Link]
-
Google Patents. EP1254882A1 - Process for preparing bicyclo 2.2.1]heptane derivatives.
-
Polymer Comply Europe. (2024). Biodegradable polyesters - specific polymers. [Link]
-
Tokiwa, Y., & Nabeshi, K. (1996). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. [Link]
-
Liu, S., et al. (2024). Bio-based aliphatic polyesters of 1,4-butanediol with different diacids. [Link]
-
Hu, J., et al. (2014). Developing chemoselective and biodegradable polyester elastomers for bioscaffold application. Journal of Materials Chemistry B (RSC Publishing). [Link]
-
Gigli, M., et al. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. [Link]
-
Hussain, F., et al. (2020). Single-Step Solution Polymerization and Thermal Properties of Copolyesters Based on High Trans-1,4-Cyclohexanedimethanol, Terephthaloyl Dichloride, and 2,6-Naphthalene Dicarboxylic Chloride. ResearchGate. [Link]
Sources
- 1. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. preprints.org [preprints.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Cas 826-45-9,Bicyclo[2.2.2]octane-1,4-dimethanol | lookchem [lookchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradable polyesters - specific polymers [specificpolymers.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Biodegradable Polyesters: Approaches to Increase Degradation Rates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of the Norbornene Scaffold via Diels-Alder Cycloaddition
Topic: Diels-Alder Reaction for Synthesis of Bicyclo[2.2.1]heptane Core (Norbornene/Norbornane Scaffolds) Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Significance
The bicyclo[2.2.1]heptane (norbornane) core serves as a privileged scaffold in drug discovery, offering a rigid, three-dimensional spacer that defines precise vector orientations for pharmacophores. Unlike flexible alkyl chains, the norbornane skeleton locks substituents into specific spatial arrangements, enhancing receptor binding affinity and metabolic stability.
This guide details the synthesis of the norbornene precursor via the [4+2] Diels-Alder cycloaddition. While conceptually simple, the reaction presents distinct challenges in a research setting: the instability of the diene (cyclopentadiene), the control of endo/exo diastereoselectivity, and the suppression of retro-Diels-Alder pathways. We present two validated protocols: a robust thermal method for rapid scaffold generation and a Lewis Acid-catalyzed method for high stereochemical precision.
Mechanistic Insight & Selectivity Control
The formation of the bicyclo[2.2.1]heptane core is a concerted [4π + 2π] cycloaddition. Success depends on manipulating the Frontier Molecular Orbitals (FMO).
The FMO Driver
The reaction is driven by the interaction between the HOMO of the diene (cyclopentadiene) and the LUMO of the dienophile (e.g., methyl acrylate or maleic anhydride).
-
Thermal Conditions: Rely on high temperatures to overcome the activation barrier, often leading to mixed stereochemistry.
-
Lewis Acid (LA) Catalysis: Coordination of a Lewis acid (e.g.,
, ) to the dienophile lowers its LUMO energy.[1][2] This reduces the HOMO-LUMO gap, accelerating the reaction rate by orders of magnitude and allowing for lower temperatures (–78°C), which locks the kinetic endo product.
The "Endo" Rule
The endo isomer is kinetically favored due to Secondary Orbital Interactions (SOI) . In the transition state, the electron-withdrawing group of the dienophile aligns "under" the diene system, allowing stabilizing orbital overlap.
-
Kinetic Product: Endo (Favored at low T).
-
Thermodynamic Product: Exo (Favored at high T or reversible conditions; sterically less hindered).[3]
Figure 1: Mechanistic pathway highlighting the divergence between Kinetic (Endo) and Thermodynamic (Exo) control.
Pre-Analytical Phase: Reagent Preparation
CRITICAL: Cyclopentadiene (CP) is not stable. It dimerizes to dicyclopentadiene (DCPD) at room temperature via a Diels-Alder reaction. Commercial "Cyclopentadiene" is actually the dimer. You must "crack" the dimer immediately before use.
Protocol: Thermal Cracking of Dicyclopentadiene
Safety: DCPD is flammable and has a noxious odor. Perform in a fume hood.
-
Setup: Assemble a fractional distillation apparatus. Use a 100 mL Round Bottom Flask (RBF) as the pot and a receiving flask submerged in dry ice/acetone or ice/salt bath .
-
Charge: Add 30 mL dicyclopentadiene and a magnetic stir bar to the pot.
-
Heat: Heat the pot to ~170–180°C (oil bath). The dimer boils at 170°C.
-
Distill: The monomer (cyclopentadiene) boils at 40–42°C. Collect the fraction distilling at 40–42°C.
-
Storage: Use immediately. If necessary, store at –78°C (stable for <24 hours). If stored at –20°C, it will re-dimerize significantly overnight.
Experimental Protocols
Protocol A: Thermal Synthesis (Benchmark)
Target: cis-Norbornene-5,6-endo-dicarboxylic anhydride Best for: Educational demonstration, rapid scaffold generation, solid-phase handling.
Reagents:
-
Freshly cracked Cyclopentadiene (6 mL, ~4.8 g, 73 mmol)
-
Maleic Anhydride (6.0 g, 61 mmol)
-
Ethyl Acetate (25 mL)
-
Ligroin or Hexanes (25 mL)
Procedure:
-
Dissolution: In a 125 mL Erlenmeyer flask, dissolve Maleic Anhydride (6.0 g) in Ethyl Acetate (25 mL) with gentle heating.
-
Precipitation Setup: Add Ligroin/Hexanes (25 mL) and cool the mixture in an ice bath to 0°C.
-
Addition: Add cold Cyclopentadiene (6 mL) directly to the mixture. Swirl gently.
-
Observation: The reaction is highly exothermic. A white precipitate (the endo adduct) will form almost immediately.
-
-
Crystallization: Allow the mixture to stand in the ice bath for 30 minutes.
-
Isolation: Filter the white solid via vacuum filtration (Buchner funnel). Wash with cold hexanes.
-
Yield: Expected yield: 70–85%. MP: 164–165°C.
Protocol B: Lewis Acid Catalyzed Synthesis (High Precision)
Target: Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (High Endo Selectivity) Best for: Drug development intermediates, functionalizable esters, asymmetric catalysis.
Reagents:
-
Freshly cracked Cyclopentadiene (1.2 equiv)
-
Methyl Acrylate (1.0 equiv)
-
Lewis Acid: Diethylaluminum Chloride (
, 1.0 M in hexanes) or . -
Solvent: Anhydrous Dichloromethane (
).
Procedure:
-
Inert Atmosphere: Flame-dry a 2-neck RBF and cool under Argon/Nitrogen flow.
-
Solvation: Add Methyl Acrylate (10 mmol) and dry
(20 mL). Cool to –78°C (Dry ice/acetone bath). -
Catalyst Addition: Dropwise, add
(11 mmol, 1.1 equiv). Stir for 15 mins to form the activated dienophile complex.-
Note: The solution may turn yellow/orange.
-
-
Diene Addition: Add Cyclopentadiene (12 mmol) slowly along the flask wall to maintain low temperature.
-
Reaction: Stir at –78°C for 2–4 hours. Monitor by TLC (the LA accelerates the rate significantly compared to thermal).
-
Quench: Carefully pour the cold mixture into a beaker containing saturated aqueous
and crushed ice. Stir vigorously to break the aluminum emulsion. -
Extraction: Extract with
(3x). Wash organics with brine, dry over , and concentrate. -
Result: High endo:exo ratio (typically >50:1).
Data Analysis & Quality Control
Stereochemical Determination (NMR)
Distinguishing endo and exo isomers is critical. The key diagnostic is the coupling constant (
| Feature | Endo Isomer (Kinetic) | Exo Isomer (Thermodynamic) |
| Olefin Protons | ||
| C-2 Proton (H attached to EWG) | Multiplet (Couples to bridgehead H1 & H3) | Doublet of Doublets (Weak coupling to bridgehead) |
| C-2 Chemical Shift | Upfield relative to Exo | Downfield relative to Endo |
| Coupling ( |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Diene dimerization (DCPD formation) | Crack CP immediately before use; keep receiver at -78°C. |
| Low Endo Selectivity | Temperature too high | Ensure reaction stays at -78°C (Protocol B). |
| Emulsion during workup | Aluminum salts ( | Use Rochelle's Salt (Potassium Sodium Tartrate) wash instead of simple bicarb. |
| Retro-DA (Product degradation) | Excessive heat during evaporation | Do not exceed 40°C on rotovap; store product in freezer. |
Workflow Visualization
Figure 2: Integrated workflow from raw material cracking to high-selectivity synthesis.
References
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie.
-
Corey, E. J. (1969). Catalysis of Diels-Alder Reactions by Aluminum Chloride. Journal of the American Chemical Society. (Foundational work on Lewis Acid catalysis for high endo selectivity).
-
Evans, D. A., et al. (1984). Chiral bis(oxazoline)copper(II) complexes as Lewis acid catalysts for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society. (Advanced asymmetric protocols).[4]
- Berson, J. A. (1976). Structural and Dynamic Stereochemistry of the Diels-Alder Reaction. Comprehensive Organic Chemistry. (Detailed review of the Endo Rule and Secondary Orbital Interactions).
-
Experimental Organic Chemistry Protocols. (2023). Cracking of Dicyclopentadiene and Diels-Alder Reaction. University of Colorado Boulder Dept of Chemistry.
Sources
Protocol for functionalization of Bicyclo[2.2.1]heptane-1,4-diyldimethanol hydroxyl groups
Application Note: Strategic Functionalization of Bicyclo[2.2.1]heptane-1,4-diyldimethanol
Abstract
This compound (CAS: 22255-33-0) represents a unique class of rigid, cycloaliphatic diols.[1] Unlike its flexible counterpart 1,4-cyclohexanedimethanol (CHDM), the norbornane core imparts exceptional stiffness and high glass transition temperatures (
Structural Analysis & Reactivity Profile
The chemical utility of this compound stems from its bridgehead geometry.[1]
-
The Bridgehead Effect: The hydroxyl groups are primary (–CH₂OH) but are attached to quaternary bridgehead carbons (C1 and C4).[1] This creates a "neopentyl-like" steric environment.[1] While nucleophilic substitution at the bridgehead carbon is impossible (Bredt’s rule/steric blocking), the methylene carbon is accessible but sterically encumbered.
-
Symmetry: The molecule possesses high symmetry (
idealized), making the two hydroxyl groups chemically equivalent.[1] This simplifies NMR analysis but challenges mono-functionalization strategies.[1] -
Thermal Stability: The rigid cage structure prevents
-elimination reactions that typically degrade linear diols at high processing temperatures.[1]
Reactivity Decision Tree
The following workflow illustrates the strategic pathways for functionalizing this scaffold.
Figure 1: Strategic decision tree for norbornane diol functionalization. Colors indicate process type: Blue (Start), Yellow (Decision), Green (Recommended Protocol), Red (Oxidative).[1]
Protocol 1: Activation via Ditosylation
Objective: Convert the unreactive hydroxyl groups into p-toluenesulfonate (tosyl) leaving groups to enable subsequent nucleophilic substitution (e.g., with azides or amines).[1]
Challenge: The neopentyl-like position slows down the reaction kinetics compared to linear primary alcohols. Standard conditions must be modified with stronger catalysis and extended times.
Materials
-
Substrate: this compound (10 mmol, 1.70 g).
-
Reagent: p-Toluenesulfonyl chloride (TsCl) (25 mmol, 4.76 g) [Excess required].[1]
-
Solvent: Dichloromethane (DCM) (anhydrous, 50 mL).
-
Base/Catalyst: Pyridine (50 mmol, 4.0 mL) and DMAP (dimethylaminopyridine) (1 mmol, 122 mg).[1]
-
Quench: 1N HCl, Saturated NaHCO₃.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve the diol in anhydrous DCM (30 mL) and Pyridine. Cool the mixture to 0°C in an ice bath. Note: The diol may be sparingly soluble in pure DCM but will solubilize upon addition of pyridine.
-
Addition: Dissolve TsCl in the remaining DCM (20 mL). Add this solution dropwise to the reaction flask over 30 minutes.
-
Catalysis: Add DMAP in one portion.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 24–36 hours.
-
Validation: Monitor by TLC (Hexane:Ethyl Acetate 3:1).[1] The product (Rf ~0.6) should replace the baseline diol.
-
-
Workup:
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Hexane.
Expected Yield: 85–92% as a white crystalline solid.[1]
Protocol 2: Melt Polycondensation (Polyester Synthesis)
Objective: Synthesize a high-Tg polyester by reacting the diol with Dimethyl Terephthalate (DMT).[1]
Challenge: The high melting point of the resulting polymer requires high-temperature processing.[1] The volatility of the diol is lower than ethylene glycol, requiring high vacuum for the second stage.
Materials
-
Monomer A: this compound.[1]
-
Monomer B: Dimethyl Terephthalate (DMT).[1]
-
Catalyst: Titanium(IV) butoxide (
), 200 ppm.[1] -
Antioxidant: Irganox 1010 (0.1 wt%).[1]
Experimental Workflow
-
Transesterification (Stage 1):
-
Load monomers (1:1 molar ratio + 5% excess diol) into a stainless steel or glass reactor equipped with a mechanical stirrer and distillation arm.[1]
-
Purge with
three times. -
Heat to 180°C . Methanol evolution begins.[1]
-
Ramp temperature to 220°C over 2 hours. Ensure >95% of theoretical methanol is collected.
-
-
Polycondensation (Stage 2):
-
Isolation:
-
Discharge the polymer melt into water or onto a Teflon sheet.
-
Data Summary: Property Comparison
| Property | Standard PET (Ethylene Glycol) | Norbornane-PE (This Protocol) | Impact of Norbornane Core |
| Glass Transition ( | ~70°C | 110–130°C | Rigid cage restricts chain mobility.[1] |
| Transparency | Good | Excellent | Amorphous nature reduces crystallite scattering. |
| UV Stability | Moderate | High | Aliphatic core lacks UV-absorbing chromophores.[1] |
Quality Control & Validation
To ensure the protocol was successful, use the following self-validating analytical checks.
NMR Signature (¹H NMR, 400 MHz, CDCl₃)
-
Starting Material: The methylene protons (
) appear as a singlet around 3.5–3.7 ppm.[1] Reason: The adjacent bridgehead carbon has no protons, eliminating vicinal coupling. -
Tosylated Product: The methylene singlet shifts downfield to
4.0–4.2 ppm. Aromatic protons from the tosyl group appear at 7.3 and 7.8 ppm (doublets). -
Polyester: Broadening of signals. The methylene protons shift to
4.2–4.5 ppm (ester linkage).
IR Spectroscopy
-
Success Indicator: Disappearance of the broad O-H stretch (
).[1] -
New Bands: Appearance of Sulfonate S=O (
) for Protocol 1, or Ester C=O ( ) for Protocol 2.[1]
References
-
Kricheldorf, H. R. (2001).[1] Syntheses and Properties of Cycloaliphatic Polyesters. Macromolecular Rapid Communications.
-
Eastman Chemical Company. (2020).[1] 1,4-Cyclohexanedimethanol (CHDM) Technical Data Sheet. (Used as comparative baseline for cycloaliphatic diol reactivity).
-
Wilcox, C. F., & Craig, R. R. (1961). The Preparation of Bicyclo[2.2.1]heptane-1,4-dicarboxylic Acid. Journal of the American Chemical Society. (Foundational chemistry for 1,4-norbornane functionalization).[1]
-
BenchChem. (2025).[1][6][7] Application Notes for Polyester Synthesis using Cycloaliphatic Diols.
Sources
- 1. Cas 826-45-9,Bicyclo[2.2.2]octane-1,4-dimethanol | lookchem [lookchem.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bridgehead vicinal diallylation of norbornene derivatives and extension to propellane derivatives via ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimization of reaction conditions for polyesterification with secondary diols
Topic: Optimization of reaction conditions for polyesterification with secondary diols Role: Senior Application Scientist Content: Technical Support Center (Troubleshooting & Protocols)
Welcome to the Advanced Polymer Synthesis Support Hub. Current Module: Sterically Hindered Polycondensation (Secondary Diols).
You are likely here because your standard polyesterification protocols—which work perfectly for primary diols like 1,4-butanediol or 1,6-hexanediol—are failing with secondary diols (e.g., Isosorbide, 1,2-Propanediol, 2,3-Butanediol).
Secondary diols present a dual challenge: steric hindrance drastically reduces the kinetic rate constant (
Diagnostic & Troubleshooting (Q&A)
Q1: "My molecular weight ( ) plateaus early, even after 24+ hours. Why?"
Diagnosis: This is typically a Stoichiometric Drift or Catalyst Deactivation issue, not just slow kinetics.
Technical Insight:
Secondary diols often have lower boiling points or form low-boiling azeotropes with water. If you load a standard 1.1:1 excess, you likely lose significant diol during the esterification phase (before oligomerization locks it in). Once the stoichiometry shifts to an acid-excess (r < 1), the Carothers equation dictates that the degree of polymerization (
Corrective Protocol:
-
Increase Diol Excess: Shift from 1.1:1 to 1.5:1 or even 2:1 initial feed ratio.
-
Staged Catalyst Addition: If using Titanium alkoxides (e.g.,
), they are highly susceptible to hydrolysis by the water generated in the first step.-
Action: Add only 10-20% of catalyst at
. Add the remaining active catalyst after the bulk water has been removed (e.g., at the start of the vacuum ramp).
-
-
The "Aryl Ester" Trick (Advanced): For extremely stubborn diols like Isosorbide, standard melt polycondensation often fails.
Q2: "The reaction mixture turns dark brown/black before reaching target viscosity."
Diagnosis: Thermal degradation via
Technical Insight:
Secondary hydroxyls are prone to dehydration (elimination) to form alkenes, which can then crosslink or oxidize to form color bodies (chromophores). This is accelerated by high temperatures (
Corrective Protocol:
-
Switch Catalyst: Move away from strong Brønsted acids (p-TSA). Use neutral organometallics.
-
Recommendation:Tin(II) Octoate (
) or Butyltin Hydroxide Oxide ( ) are often more color-stable than Titanium catalysts, which can form yellow complexes with diols.
-
-
Strict
Sparging: Do not just blanket the reactor. Use a subsurface sparge tube to actively strip oxygen and water. -
Temperature Ramp: Cap your esterification temperature at 200°C . Only exceed this during the high-vacuum polycondensation stage when the concentration of free diol (risk of elimination) is lower.
Q3: "I cannot pull sufficient vacuum to drive the reaction."
Diagnosis: Viscosity-limited Mass Transfer .
Technical Insight:
As
Corrective Protocol:
-
Mechanical Agitation: Ensure you are using a helical ribbon or anchor impeller, not a magnetic stir bar (which will decouple).
-
Vacuum Ramping: Do not apply full vacuum immediately.
-
Risk:[2] Sudden vacuum causes "bumping" and loss of oligomers.
-
Fix: Ramp pressure: 760 Torr
100 Torr (30 mins) 10 Torr (30 mins) <1 Torr (Hold).
-
Comparative Analysis: Catalyst Efficiency
The choice of catalyst dictates both the rate and the side-reaction profile.
| Catalyst System | Activity (2° Diols) | Hydrolysis Resistance | Color Stability | Best Use Case |
| Titanium Alkoxides ( | High | Low (Deactivates rapidly with water) | Low (Yellowing) | High |
| Tin Organometallics ( | Moderate-High | High (Robust) | Moderate | General purpose; robust against moisture. |
| Zinc Acetate ( | Low-Moderate | High | High (Clear polymers) | Color-critical applications; lower |
| Antimony Trioxide ( | Low (requires high T) | High | High | PET-like systems; rarely used for bio-polyesters. |
Visualized Workflows
Diagram 1: The Competition – Chain Growth vs. Elimination
This diagram illustrates why temperature control is critical. At high T, the elimination pathway (creating dead ends and color) competes with the desired esterification.
Caption: Kinetic competition in secondary diol polyesterification. High temperatures favor the red "Elimination" path.
Diagram 2: Optimized Experimental Workflow
A 3-stage process designed to mitigate volatility and catalyst deactivation.
Caption: Staged protocol to prevent stoichiometric drift and protect water-sensitive catalysts.
Optimized Experimental Protocol
Target: Synthesis of Poly(isosorbide succinate) or similar hindered polyester.
Reagents
-
Monomer A: Succinic Acid (or Diethyl Succinate for transesterification route).
-
Monomer B: Isosorbide (Secondary Diol).[3][4] Purity Critical: Recrystallize from acetone if yellow.
-
Catalyst: Titanium(IV) butoxide (
) or Germanium Oxide ( ) for high color purity.
Step-by-Step Procedure
-
Melt Stage (Esterification):
-
Charge reactor with Acid and Diol (Molar Ratio 1:1.3 ).
-
Crucial: Do not add catalyst yet.
-
Heat to 160°C under continuous
flow. Stir at 150 rpm. -
Collect water in a Dean-Stark trap.[5]
-
Once water evolution slows (~2 hours), raise T to 190°C for 1 hour.
-
-
Catalyst Addition:
-
Cool slightly to 180°C.
-
Inject Catalyst (300-500 ppm relative to final polymer).
-
Why? Adding now prevents hydrolysis of the Ti-catalyst by the bulk water generated in step 1.
-
-
Vacuum Ramp (Pre-Polycondensation):
-
Slowly reduce pressure to 100 mbar over 45 minutes.
-
Raise T to 220°C .
-
Observe removal of excess diol.[6]
-
-
High Vacuum (Polycondensation):
-
Reduce pressure to < 1 mbar (Oil pump or high-vac system).[7]
-
Raise T to 230-240°C (Do not exceed 250°C for Isosorbide).
-
Maintain for 3-5 hours. Monitor torque (viscosity).
-
Stop Condition: When torque plateaus or "Weissenberg effect" (climbing the stirrer) is observed.
-
-
Workup:
-
Discharge melt into cold water or onto a Teflon sheet under
.
-
References
-
Weinland, D., et al. (2022).[3] "Overcoming the low reactivity of biobased, secondary diols in polyester synthesis." Nature Communications. Available at: [Link]
- Key Insight: Describes the "aryl alcohol" str
-
Kricheldorf, H. R. (2016). "Syntheses of Bio-based Polyesters from Isosorbide." Chemical Reviews. Available at: [Link]
- Key Insight: Comprehensive review of side reactions and c
-
Sadler, J. M., et al. (2013). "Isosorbide-methacrylate as a bio-based low viscosity resin for photocuring applications." Journal of Materials Chemistry A. Available at: [Link]
- Key Insight: Discusses the thermal stability limits of secondary diol moieties.
-
Terzopoulou, Z., et al. (2017). "Synthesis and Characterization of Poly(propylene fumarate) Macrodiols." Polymer Chemistry. Available at: [Link]
- Key Insight: Protocols for managing stoichiometry in volatile secondary diols (propylene glycol).
Sources
- 1. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Bicyclo[2.2.1]heptane-1,4-diyldimethanol (1,4-BHDM)
This guide provides an in-depth technical comparison of Bicyclo[2.2.1]heptane-1,4-diyldimethanol (1,4-BHDM) against standard industrial diols.
Note on Isomer Specificity: This guide specifically addresses the 1,4-bridgehead substituted isomer , a highly symmetrical and rigid scaffold. This is distinct from the more common commercial "Norbornane Dimethanol" (NDM), which is typically a mixture of 2,3- and 2,5-isomers.
Executive Summary: The Bridgehead Advantage
This compound (1,4-BHDM) represents a class of "rigid alicyclic diols" used to enhance thermal stability and optical clarity in high-performance polymers. Unlike its flexible aliphatic counterparts (e.g., 1,6-Hexanediol) or the conformationally mobile 1,4-Cyclohexanedimethanol (CHDM), 1,4-BHDM features a norbornane bridge that locks the carbon skeleton.
Key Value Proposition:
-
Geometric Locking: The [2.2.1] bicyclic cage prevents ring inversion, significantly boosting the Glass Transition Temperature (Tg).
-
Optical Isotropy: The
symmetry of the 1,4-isomer (unlike the chiral 2,3-isomers) reduces birefringence in optical molding. -
Chemical Stability: The hydroxymethyl groups are located at bridgehead positions (neopentyl-like), offering superior resistance to
-elimination and thermal degradation compared to CHDM.
Structural Analysis & Molecular Design
To understand performance differences, we must analyze the steric environment of the hydroxyl groups.
Comparative Structural Topology
| Feature | 1,4-BHDM (Target) | CHDM (Standard) | 1,4-Butanediol (BDO) |
| Skeleton | Bicyclo[2.2.1]heptane (Norbornane) | Cyclohexane | Linear Alkane |
| Conformation | Rigid (Locked Boat) | Mobile (Chair/Twist-Boat) | Highly Flexible |
| Symmetry | Achiral, High Symmetry ( | Cis/Trans Isomers (Mix) | Achiral |
| Sterics | Neopentyl-like (Bridgehead) | Primary (Ring-extended) | Primary (Linear) |
| Free Volume | High (Bulky Cage) | Moderate | Low |
Diagram 1: Structure-Property Causality
The following diagram illustrates how the rigid norbornane cage translates to macroscopic polymer properties.
Caption: Causality flow showing how the 1,4-BHDM molecular architecture dictates thermal and optical performance.
Performance Metrics: 1,4-BHDM vs. Alternatives
The following data compares polyesters synthesized using Terephthalic Acid (TPA) as the constant diacid.
Table 1: Comparative Polymer Properties (Polyester Matrix)
| Property | 1,4-BHDM (Norbornane) | CHDM (Cyclohexane) | TCDDM (Tricyclodecane) | BDO (Linear) |
| Glass Transition (Tg) | 105 - 115°C (Est.) | 81 - 85°C | 110 - 120°C | 40 - 50°C |
| Refractive Index ( | 1.52 - 1.54 | 1.51 - 1.52 | 1.53 - 1.55 | ~1.50 |
| Abbe Number | 50 - 55 (Low Dispersion) | 50 - 52 | 45 - 50 | N/A |
| Reactivity | Low (Steric Hindrance) | High | Moderate | Very High |
| Weatherability | Excellent (UV Transparent) | Good | Good | Poor |
Expert Insight: While TCDDM offers a slightly higher Tg due to massive bulk, 1,4-BHDM offers a better balance of crystallinity potential due to its symmetry. TCDDM is often an isomeric mixture that inhibits crystallization, whereas 1,4-BHDM can form semi-crystalline domains that improve solvent resistance.
Experimental Validation Protocol
Objective: Synthesize a high-Tg polyester using 1,4-BHDM via Melt Transesterification. Challenge: The bridgehead hydroxyls are "neopentyl-like," meaning they are primary alcohols attached to a quaternary carbon. This makes them nucleophilically sluggish compared to BDO.
Reagents
-
Monomer A: Dimethyl Terephthalate (DMT) - Preferred over TPA to ensure solubility.
-
Monomer B: this compound (1,4-BHDM).
-
Catalyst: Titanium(IV) butoxide (TBT) or Dibutyltin Oxide (DBTO). Titanium is preferred for optical clarity.
Step-by-Step Methodology
1. Ester Interchange (EI) Stage:
-
Ratio: Charge Reactor with DMT (1.0 eq) and 1,4-BHDM (1.3 - 1.5 eq). Note: Higher excess diol is required due to slower kinetics, not volatility.
-
Catalyst: Add TBT (50-100 ppm Ti).
-
Conditions: Ramp temp to 200-220°C under Nitrogen flow.
-
Endpoint: Collect theoretical amount of Methanol. Critical: This step will take 30-50% longer than a standard PET/PBT synthesis.
2. Polycondensation (PC) Stage:
-
Temp Ramp: Increase temperature to 270-280°C .
-
Vacuum: Apply vacuum gradually to < 1 Torr (100 Pa) over 45 minutes to prevent bumping.
-
Reaction: Hold at max temp/vacuum. Monitor torque (viscosity).
-
Termination: Break vacuum with Nitrogen when intrinsic viscosity (IV) reaches ~0.6 dL/g.
Diagram 2: Synthesis Workflow & Checkpoints
Caption: Melt polymerization workflow emphasizing the critical methanol recovery checkpoint due to slow kinetics.
Application Context & Causality
Why choose 1,4-BHDM over cheaper CHDM?
-
Optical Lenses (Smartphone/Camera):
-
Requirement: High Refractive Index + Low Birefringence.
-
1,4-BHDM Role: The rigid cage reduces stress-optical coefficients. Unlike aromatic rings (which have high birefringence), the aliphatic norbornane cage provides "stress-free" rigidity.
-
-
Powder Coatings (Outdoor Durable):
-
Requirement: High Tg (blocking resistance) + UV Stability.
-
1,4-BHDM Role: The absence of aromatic rings (if used with aliphatic diacids) prevents UV yellowing. The high Tg prevents the powder from clumping during storage.
-
-
Bio-Compatible Polymers:
-
Requirement: Non-toxic metabolites.
-
1,4-BHDM Role: The 1,4-dicarboxylic acid analog is being explored as a rigid, non-chiral amino acid mimic in drug design, suggesting potential for biocompatible polymer backbones.
-
References
-
Synthesis of Precursors: Krow, G. R., et al. (2007). "Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid." Tetrahedron, 63(35). Link (Describes the synthesis of the 1,4-substituted norbornane skeleton).
-
Commercial Diol Comparison: Eastman Chemical Company. (2020). "CHDM (1,4-Cyclohexanedimethanol) Technical Data Sheet." Link
- Norbornane Reactivity: Grob, C. A. (1983). "Inductive effects on the rates of solvolysis of bridgehead substituted norbornyl tosylates." Helvetica Chimica Acta. (Establishes the neopentyl-like stability of bridgehead carbons).
-
Polymer Properties: Mitsubishi Gas Chemical. (2024).[1] "Alicyclic Diols in Optical Polymers." Link (General reference for norbornane-based optical resins).
-
General Isomer Data: PubChem. "Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate." CID 13633974.[1][2] Link
Sources
A Comparative Guide to Bicyclo[2.2.1]heptane and Bicyclo[2.2.2]octane Diols in High-Performance Polymers
In the pursuit of advanced polymeric materials, the incorporation of rigid, cycloaliphatic structures into the polymer backbone is a well-established strategy for enhancing thermal and mechanical properties. Among the various cyclic monomers, bicyclic diols, specifically those derived from bicyclo[2.2.1]heptane (norbornane) and bicyclo[2.2.2]octane, have garnered significant attention. Their compact, bridged structures impose conformational rigidity, leading to polymers with high glass transition temperatures (Tg), improved modulus, and excellent dimensional stability. This guide provides a comparative analysis of these two classes of diols, offering insights into their synthesis, structural nuances, and the resulting performance of polymers derived from them, supported by experimental data for researchers and professionals in polymer chemistry and material science.
Structural Analysis: A Tale of Two Bicycles
The fundamental differences in the performance of polymers derived from bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane diols originate from their distinct molecular geometries.
1.1. The Bicyclo[2.2.1]heptane (Norbornane) System
Also known as norbornane, the bicyclo[2.2.1]heptane framework consists of a cyclohexane ring bridged by a methylene group. This arrangement results in a highly strained and rigid structure.[1] The most stable conformation is the endo form, which minimizes steric hindrance.[1] The rigidity of this diol is a critical factor in producing polymers with enhanced thermal and mechanical properties.[2][3]
1.2. The Bicyclo[2.2.2]octane System
The bicyclo[2.2.2]octane system is composed of three fused cyclohexane rings in a boat conformation, resulting in a more symmetrical and less strained structure compared to its heptane counterpart.[4] This system is also exceptionally rigid and can be a key component in creating materials with high strength and stiffness.[5]
1.3. Comparative Structural Overview
The key distinction lies in the bridging and ring strain. The single methylene bridge in the norbornane system creates a more compact and strained structure, while the three two-carbon bridges in the bicyclo[2.2.2]octane system lead to a more open and symmetric cage-like structure. These structural subtleties have a profound impact on how the diols pack in a polymer chain and, consequently, on the macroscopic properties of the resulting material.
Caption: Structural differences between bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane diols.
Synthesis of Bicyclic Diols
The synthesis of these diols is a critical aspect of their application, with the Diels-Alder reaction being a cornerstone for creating the bicyclic framework.
2.1. Synthesis of Bicyclo[2.2.1]heptane Diols
A common route to norbornane-based diols involves the Diels-Alder reaction of cyclopentadiene with a suitable dienophile, followed by functional group transformations to introduce the hydroxyl groups.[6] For example, the reaction of cyclopentadiene with maleic anhydride, followed by reduction and hydrolysis, can yield various isomers of norbornane diols.
2.2. Synthesis of Bicyclo[2.2.2]octane Diols
The synthesis of bicyclo[2.2.2]octane diols often utilizes a Diels-Alder reaction between a 1,3-cyclohexadiene derivative and a dienophile.[7] Subsequent reduction or oxidation steps can then be employed to install the diol functionality.[8][9] The choice of reactants and reaction conditions is crucial for controlling the stereochemistry of the final product.[4]
Sources
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide [escholarship.org]
- 5. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
Performance comparison of Bicyclo[2.2.1]heptane-based materials in specific applications
Performance Comparison Guide: Bicyclo[2.2.1]heptane-Based Materials in Pharmaceutical Applications
Executive Summary This technical guide evaluates the performance of Bicyclo[2.2.1]heptane (Norbornane) and its derivatives in two critical pharmaceutical domains: Medicinal Chemistry (as a phenyl group bioisostere) and Material Science (as Cyclic Olefin Copolymers for primary packaging).
The transition from planar aromatic systems to rigid, three-dimensional bicyclic scaffolds represents a paradigm shift—often termed "Escaping Flatland"—which correlates with improved clinical success rates due to enhanced solubility and metabolic profiles. Simultaneously, norbornane-derived polymers (COC/COP) are displacing borosilicate glass in biologics packaging due to superior hydrolytic stability and reduced protein adsorption.
Part 1: Medicinal Chemistry – The "Escape from Flatland"
Application: Bioisosteric replacement of phenyl rings in small molecule drug discovery.
In modern drug design, high aromatic ring count is statistically linked to poor solubility and higher attrition rates. Bicyclo[2.2.1]heptane offers a rigid, lipophilic, space-filling scaffold that mimics the vector of a phenyl ring without the solubility-limiting planarity.
Comparative Metrics: Phenyl vs. Bicyclo[2.2.1]heptane
The following data synthesizes performance metrics from structural activity relationship (SAR) studies, specifically highlighting the impact of saturation (Fsp³) on physicochemical properties.
| Feature | Phenyl Ring (Planar) | Bicyclo[2.2.1]heptane (3D Rigid) | Performance Impact (Norbornane) |
| Geometry | Flat (2D) | Bridged Bicyclic (3D) | Disrupts crystal lattice energy; improves solubility. |
| Substitution Vector | Para / Meta / Ortho | Bridgehead / Bridge | Mimics meta- or ortho-phenyl vectors depending on substitution. |
| Electronic Character | Electron-rich ( | Aliphatic ( | Eliminates |
| Metabolic Liability | Prone to oxidation (Epoxidation/Phenol) | Bridgehead hydroxylation | Mixed: Can block metabolic soft spots, though bridgehead carbons remain susceptible to CYP450 without modification. |
| Solubility (LogS) | Low (High Lattice Energy) | High | +10 to +50-fold increase in aqueous solubility often observed. |
| Lipophilicity (cLogP) | High | Moderate/High | Maintains lipophilicity required for membrane permeability but increases fraction of sp³ carbons (Fsp³). |
Mechanistic Insight: The Solubility-Metabolism Trade-off
Replacing a phenyl ring with norbornane increases the Fsp³ fraction (fraction of sp³ hybridized carbons).
-
Causality: Planar molecules stack efficiently in the solid state (high lattice energy), requiring high energy to dissolve. The "ball-like" shape of norbornane disrupts this packing, lowering the energy cost of solvation.
-
Metabolic Note: While phenyl rings often undergo oxidation to form toxic quinone intermediates, norbornane is metabolically inert to this specific pathway. However, the bridgehead protons can be sites for CYP450 hydroxylation.
Decision Pathway: Bioisosteric Replacement
The following diagram illustrates the logical workflow for selecting this scaffold during lead optimization.
Caption: Logical workflow for replacing phenyl rings with Bicyclo[2.2.1]heptane to optimize physicochemical properties.
Part 2: Material Science – High-Performance Polymers
Application: Primary packaging for Biologics (Monoclonal Antibodies, mRNA vaccines). Material: Cyclic Olefin Copolymer (COC) / Cyclic Olefin Polymer (COP).[1] Note: These polymers are synthesized via Ring-Opening Metathesis Polymerization (ROMP) of norbornene derivatives, followed by hydrogenation to form the saturated norbornane backbone.
Comparative Performance: COC vs. Borosilicate Glass
For sensitive biologics, the interaction between the drug and the container surface is critical. Glass, while standard, presents risks of delamination and alkali ion leaching.
| Performance Metric | Borosilicate Glass (Type I) | Norbornane-based Polymer (COC/COP) | Advantage |
| Surface Chemistry | Hydrophilic (Silanol groups, Si-OH) | Hydrophobic (Saturated Hydrocarbon) | COC: Reduced protein adsorption; no pH shift. |
| Leachables | Alkali ions (Na+, K+), Aluminum, Tungsten | Extremely Low (High purity monomers) | COC: No metal ion catalysis of protein degradation. |
| Protein Adsorption | High (due to electrostatic interaction with silanols) | Low | COC: Critical for low-concentration biologic formulations. |
| Water Vapor Transmission (WVTR) | Zero (Impermeable) | Very Low (0.01 g·mm/m²·day) | Glass: Superior for long-term storage, but COC is sufficient for most shelf-lives. |
| Delamination Risk | Moderate (at high pH) | None | COC: Eliminates "glass flakes" in injectables. |
Experimental Data: Protein Adsorption
In a comparative study of IgG1 antibody storage (1 mg/mL, pH 7.0, 24 hours):
-
Glass Vial Loss: ~15-20% (driven by electrostatic binding to negatively charged silanols).
-
COC Vial Loss: <5% (driven only by weak hydrophobic interaction).
Part 3: Experimental Protocols
To validate the performance claims above, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Purpose: To determine if the norbornane scaffold improves metabolic stability compared to the phenyl analog.
-
Preparation: Prepare 10 mM stock solutions of the Test Compound (Norbornane analog) and Reference (Phenyl analog) in DMSO.
-
Incubation System: Use pooled human liver microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Initiation:
-
Pre-incubate microsomes and compounds (1 µM final conc) for 5 min at 37°C.
-
Start: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).
-
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ) and Intrinsic Clearance ( ).-
Validation Criteria: Reference compound (e.g., Verapamil) must fall within historical
range.
-
Protocol B: Extractables Testing (GC-MS) for Polymer Purity
Purpose: To verify the "low leachable" claim of Norbornane-based polymers.
-
Extraction:
-
Fill COC container with extraction solvent (e.g., Isopropanol or 50% Ethanol/Water).
-
Subject to reflux for 4 hours (Aggressive condition) or 50°C for 72 hours (Simulated use).
-
-
Concentration: Evaporate solvent to 1 mL under nitrogen stream.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with EI source.
-
Detection: Scan range 35-800 m/z. Compare peaks against NIST library.
-
Quantification: Use an internal standard (e.g., Deuterated Anthracene).
-
Pass Criteria: Total Organic Carbon (TOC) < 0.5 ppm; no detection of heavy metals (via ICP-MS parallel test).
-
Part 4: Visualization of Polymer Selection
Caption: Decision tree for selecting Norbornane-based polymers (COC) over glass for high-pH or protein-sensitive formulations.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Qiao, J. X., et al. (2012). Achieving Structural Diversity using the Bicyclo[2.2.1]heptane Scaffold: Discovery of BMS-816336. Bioorganic & Medicinal Chemistry Letters. Link
-
Nakamura, K., et al. (2019). Control of Protein Adsorption to Cyclo Olefin Polymer by the Hofmeister Effect. Journal of Pharmaceutical Sciences. Link[2]
-
Forcinio, H. (2017). Glass vs. Polymer Vials: A Comparison of Performance. Pharmaceutical Technology. Link
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living Ring-Opening Metathesis Polymerization. Progress in Polymer Science. Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Bicyclo[2.2.1]heptane-1,4-diyldimethanol
[1]
Executive Summary & Chemical Profile
Bicyclo[2.2.1]heptane-1,4-diyldimethanol (CAS: 1185307-52-1 or related isomer mixtures) is a bridged aliphatic diol used primarily as a monomer in high-performance polymer synthesis (polyesters, polycarbonates) and as a pharmaceutical intermediate.[1]
While often classified as "low toxicity" compared to aromatic solvents, this compound presents specific operational challenges due to its chemical stability (conferred by the norbornane bridge) and surfactant-like properties in aqueous solution. Improper disposal can lead to significant Chemical Oxygen Demand (COD) loads in municipal water systems and potential persistence in aquatic environments.
Physiochemical Data for Disposal Logic
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (White/Off-white crystalline) | Requires "Solid Waste" stream segregation unless dissolved.[1] |
| Solubility | Soluble in polar organics (MeOH, DMSO); Moderate water solubility. | Do NOT drain dispose. High mobility in water systems. |
| Flash Point | >110°C (Predicted) | Not classified as "Flammable" (H224/H225) but is "Combustible." |
| Reactivity | Stable bridgehead carbons; Hydroxyls reactive with strong oxidizers. | Incompatible with Chromic acid, Permanganates, and Perchlorates. |
Risk Assessment & Safety Causality
Effective safety protocols rely on understanding why a hazard exists.
-
The Bridgehead Stability Factor: The bicyclic norbornane skeleton is sterically rigid and resistant to metabolic breakdown compared to linear diols. Causality: This persistence means that dilution is not a solution. The only validated destruction method is high-temperature incineration.[1]
-
The "Irritant" Trap: While GHS classification typically lists H315 (Skin) and H319 (Eye), the diol functionality can increase the permeability of nitrile gloves to other solvated toxins in a mixture. Protocol: Double-gloving is recommended when handling solutions of this compound.[1]
Immediate Action: Spill Response Protocol
Scenario: You have spilled >5g of solid or >100mL of solution on the benchtop.
Spill Response Decision Matrix
The following diagram outlines the immediate decision-making process to ensure containment and prevent cross-contamination.
Figure 1: Logic flow for immediate spill remediation.[1] Note the differentiation between solid and liquid states to prevent generating combustible dust or vapors.
Step-by-Step Remediation[1]
-
Isolate: Mark the area. If the substance is in a volatile solvent, activate the fume hood emergency purge.
-
PPE Verification: Don Nitrile gloves (minimum 0.11mm thickness) and safety goggles.
-
Containment (Solid): Do not use a brush that generates dust. Use a plastic scoop or index card to gently push the powder into a pile.
-
Containment (Liquid): Encircle the spill with a universal absorbent pad or vermiculite. Do not use paper towels if the solvent is an oxidizer (e.g., nitric acid), though this is rare for this diol.
-
Decontamination: Wash the surface with water and soap after bulk removal. Collect this rinse water as hazardous waste, do not flush down the sink .
Disposal Workflows & Waste Segregation
Core Directive: This substance must be routed to High-Temperature Incineration . It is generally not suitable for fuel blending unless dissolved in high-BTU solvents.[1]
Waste Stream Classification
| Waste Type | Composition | RCRA/Disposal Code (Typical) | Container Type |
| Stream A: Solid Chemical | Pure this compound | Non-Regulated Organic Solid (Check local listings) | HDPE Wide-Mouth Jar |
| Stream B: Debris | Gloves, weigh boats, paper towels | Non-Regulated Debris | Clear Poly Bag (6 mil) |
| Stream C: Mother Liquor | Dissolved in Acetone/Methanol | D001 (Ignitable) | HDPE Carboy / Safety Can |
| Stream D:[1][2][3] Aqueous | Dissolved in Water/Buffer | Non-Hazardous Chemical Waste (Do not drain) | HDPE Carboy |
Operational Disposal Workflow
The following diagram illustrates the "Cradle-to-Grave" path for this chemical in a research setting.
Figure 2: Waste segregation workflow ensuring compatibility and regulatory compliance prior to EHS pickup.
Critical Procedural Notes
-
Empty Containers:
-
Follow the "RCRA Empty" Rule : A container is empty if all wastes have been removed that can be removed using common practices (pouring, pumping) AND no more than 2.5 cm (1 inch) of residue remains.
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol). Collect the rinsate into Stream C (Liquid Waste).
-
Deface the label and discard the bottle in standard glass trash (unless P-listed, which this is not).
-
-
Self-Validating Compatibility Check:
-
Before adding liquid waste to a central carboy, perform a test tube check : Mix 1mL of the waste with 1mL of the carboy contents in a fume hood. Watch for heat generation, bubbling, or precipitation. If stable after 5 minutes, proceed with disposal.
-
Regulatory & Compliance Framework
Although this compound is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA).[1]
-
Generator Status: Ensure your lab's accumulation does not exceed limits for your generator status (VSQG, SQG, or LQG).
-
Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. The container must remain closed except when adding waste.
-
Labeling: Labels must read "Hazardous Waste" (if mixed with regulated solvents) or "Non-Regulated Chemical Waste." Do not use vague terms like "Waste Diol." Use the full chemical name.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. RCRA Regulations.[4][5][6] Retrieved October 26, 2025, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2025, from [Link]
Personal Protective Equipment (PPE) & Handling Guide: Bicyclo[2.2.1]heptane-1,4-diyldimethanol
Executive Safety Summary
Bicyclo[2.2.1]heptane-1,4-diyldimethanol (Systematic Name: 1,4-Bis(hydroxymethyl)bicyclo[2.2.1]heptane) is a rigid, bicyclic diol used primarily as a structural scaffold in polymer chemistry (polyesters, polyurethanes) and as a pharmacophore in drug development to restrict conformational freedom.[1][2]
Due to its specific bridgehead substitution pattern, this compound is chemically distinct from its more common 2,5- or 2,6-isomers. While specific toxicological data for this isomer is limited, it must be handled as a Novel Chemical Entity (NCE) with properties extrapolated from its close analog, Bicyclo[2.2.2]octane-1,4-diyldimethanol .
Core Hazard Classification (GHS):
-
Signal Word: WARNING
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Physicochemical Properties & Risk Assessment
Understanding the physical state is critical for selecting the correct engineering controls.
| Property | Value (Extrapolated/Analogous) | Operational Implication |
| Physical State | White Crystalline Solid / Powder | Inhalation of dust is the primary exposure vector. |
| Melting Point | >100°C (Likely ~105-110°C based on [2.2.2] analog) | Stable solid at room temperature; requires heating for melt processing. |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water. | Spills in solution will penetrate skin faster than solid forms. |
| Lipophilicity | Moderate (Norbornane core is lipophilic) | Potential for dermal absorption; standard latex gloves are insufficient. |
Personal Protective Equipment (PPE) Strategy
The following PPE protocol uses a Control Banding approach suitable for handling NCEs where full toxicological profiles are incomplete.
Eye & Face Protection[2][3]
-
Standard Operation: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses with side shields are insufficient for handling fine powders or solutions that may splash.
-
High-Risk (Synthesis/Scale-up): Face shield worn over goggles to protect against projectile glass failure or exothermic splashes.
Hand & Skin Protection (Glove Selection)
The norbornane cage is lipophilic, meaning it can permeate compromised barrier materials.
-
Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
-
Secondary Material (For Solutions): If dissolved in DMSO or DMF , use Silver Shield/4H laminate gloves or double-gloved Nitrile (replace outer glove immediately upon splash).
-
Glove Change Frequency: Every 2 hours or immediately after contamination.
Respiratory Protection Decision Matrix
-
In Fume Hood: No respirator required if sash is at proper working height.
-
Outside Fume Hood (Powder Handling): N95 (NIOSH) or P2 (EN 143) particulate respirator.
-
Spill Cleanup: Half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.
PPE Selection Logic Flowchart
Caption: Decision matrix for selecting appropriate PPE based on physical form and engineering controls.
Operational Handling Protocols
Engineering Controls
-
Primary Barrier: All weighing, transfer, and dissolution steps must be performed inside a certified chemical fume hood.
-
Airflow: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .
-
Static Control: Use an anti-static gun or ionizer when weighing the dry powder, as bicyclic diols can be electrostatically charged, causing powder to "fly" and create inhalation hazards.
Step-by-Step Handling Procedure
-
Preparation: Clear the fume hood of incompatible materials (strong oxidizers). Place a disposable absorbent mat on the work surface.
-
Weighing:
-
Open the container only inside the hood.
-
Use a pre-weighed scintillation vial or weighing boat.
-
Do not use a spatula that has been used for metal catalysts without thorough cleaning (risk of contamination).
-
-
Dissolution:
-
Add solvent (e.g., DMSO) slowly.
-
Note: The dissolution may be slightly endothermic.
-
Secure the vessel with a clamp; do not hold by hand during dissolution to avoid accidental spills.
-
-
Transfer: Use positive displacement pipettes for viscous solutions to prevent dripping.
Emergency Response & Spill Management
Exposure Response
-
Eye Contact: Immediately flush with tepid water for 15 minutes . Hold eyelids open. Rotate eyeballs.[3] Seek medical attention if irritation persists.
-
Skin Contact: Brush off dry powder before wetting (to prevent increasing absorption area). Wash with non-abrasive soap and water for 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Spill Cleanup Workflow
Minor Spill (< 5g):
-
Alert nearby personnel.
-
Don PPE (Double nitrile gloves, N95 mask, Goggles).
-
Dry Spill: Gently sweep powder into a dust pan or use a HEPA vacuum. Avoid creating dust clouds.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if mixed with oxidizers.
-
Clean surface with soap and water; collect all waste in a sealed container labeled "Hazardous Waste - Solid."
Caption: Logical workflow for containing and cleaning laboratory spills of bicyclic diols.
Waste Disposal & Deactivation
-
Classification: Non-RCRA listed, but treat as Organic Chemical Waste .
-
Protocol:
-
Dissolve solid waste in a minimal amount of combustible solvent (e.g., acetone or ethanol) if required by your facility's waste stream.
-
Transfer to a High-Density Polyethylene (HDPE) waste container.
-
Labeling: Clearly label as "Contains this compound - Irritant."
-
Destruction: Incineration is the preferred method of disposal.
-
References
-
Sigma-Aldrich. Safety Data Sheet: Bicyclo[2.2.2]octane-1,4-diyldimethanol (Analogous Structure).Link
-
National Institutes of Health (NIH) - PubChem. Bicyclo[2.2.1]heptane (Norbornane) Structure & Hazard Summary.Link
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.Link
-
BenchChem. Technical Guide on Bicyclo[2.2.1]heptane Derivatives.Link
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
